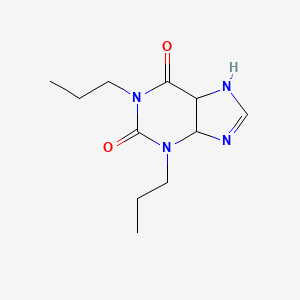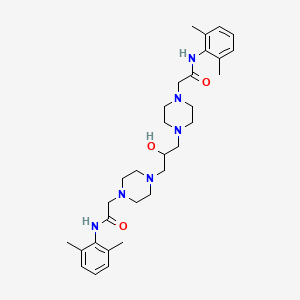
Ranolazine Impurity 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ranolazine Impurity 8 is a process-related impurity found in the synthesis of Ranolazine, an anti-anginal medication. Ranolazine is a piperazine derivative used to treat chronic angina by inhibiting late sodium currents in myocardial cells, thereby reducing intracellular sodium and calcium overload. Impurities like this compound are formed during the manufacturing process and need to be identified, synthesized, and characterized to ensure the purity and safety of the final pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ranolazine Impurity 8 involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions for this compound are not widely published, but it generally involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which are typically derivatives of piperazine and phenyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used include acids, bases, and organic solvents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities and obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Continuous Processing: Some steps may be carried out in continuous flow reactors to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. .
化学反应分析
Types of Reactions
Ranolazine Impurity 8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
Ranolazine Impurity 8 has several scientific research applications, including:
Pharmaceutical Research: It is used to study the synthesis, characterization, and stability of Ranolazine and its related compounds.
Analytical Chemistry: The impurity is used as a reference standard in analytical methods such as HPLC and MS to ensure the purity of Ranolazine.
Toxicological Studies: Research on the toxicity and safety profile of this compound helps in understanding its potential effects on human health
作用机制
The mechanism of action of Ranolazine Impurity 8 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall efficacy and safety of Ranolazine. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Ranolazine, potentially altering its therapeutic effects .
相似化合物的比较
Similar Compounds
Ranolazine Impurity 1: Another process-related impurity with a similar chemical structure.
Ranolazine Impurity 2: A structurally related impurity formed during the synthesis of Ranolazine.
Ranolazine Impurity 3: An isomeric impurity with similar physicochemical properties
Uniqueness
Ranolazine Impurity 8 is unique due to its specific formation pathway and structural characteristics. It may have distinct physicochemical properties and reactivity compared to other impurities, which can influence its behavior during the synthesis and purification of Ranolazine .
属性
分子式 |
C31H46N6O3 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC 名称 |
2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40) |
InChI 键 |
QQNAHDFZOTZZDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


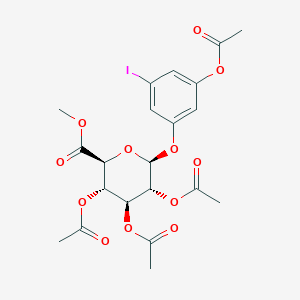
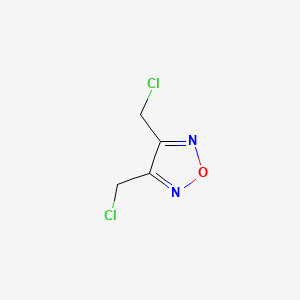
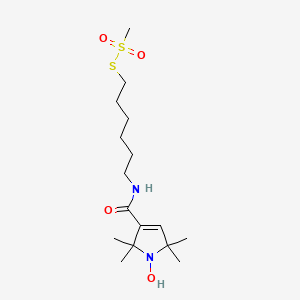
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
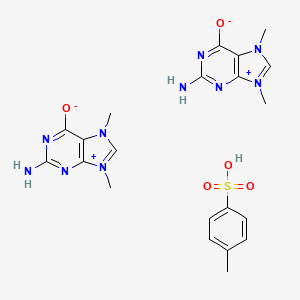
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
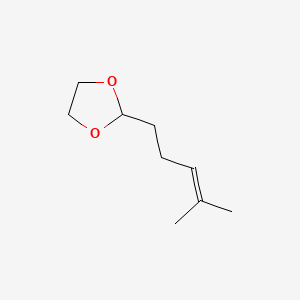
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
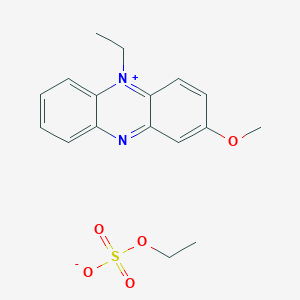
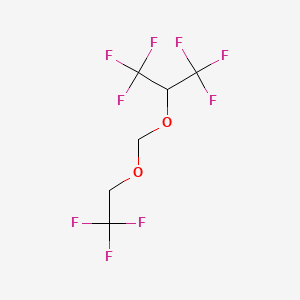
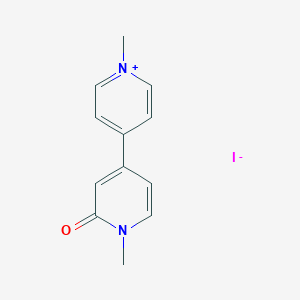
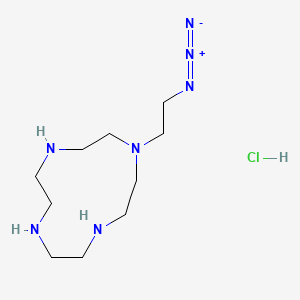
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
